molecular formula C14H11N3O2 B12939793 N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide CAS No. 392719-93-6

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide

Cat. No.: B12939793
CAS No.: 392719-93-6
M. Wt: 253.26 g/mol
InChI Key: CAXKIPJNIUSENT-UHFFFAOYSA-N
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Description

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities. This particular compound is characterized by the presence of a benzimidazole ring fused with a benzamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide
  • 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione

Uniqueness

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is unique due to its specific structural features and the presence of both benzimidazole and benzamide moieties. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

392719-93-6

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

InChI

InChI=1S/C14H11N3O2/c18-13(9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-14(19)16-11/h1-8H,(H,15,18)(H2,16,17,19)

InChI Key

CAXKIPJNIUSENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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